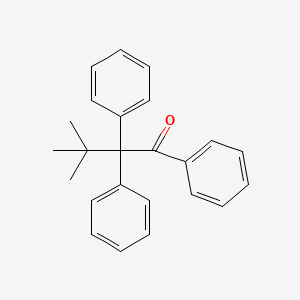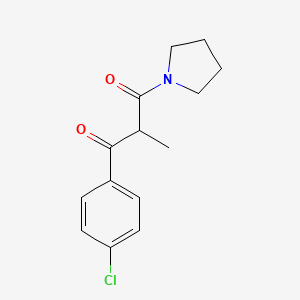
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, acetone, and pyrrolidine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-chlorophenyl-2-methyl-3-oxobutan-2-ol.
Cyclization: The intermediate product is then reacted with pyrrolidine under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Diols or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a ketone group instead of a diketone.
1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)butane-1,3-dione: Similar structure but with an additional carbon in the backbone.
Uniqueness: 1-(4-Chlorophenyl)-2-methyl-3-(pyrrolidin-1-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diketone structure allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
106181-34-4 |
|---|---|
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-3-pyrrolidin-1-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-10(14(18)16-8-2-3-9-16)13(17)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
UEUJGSRBVXJXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


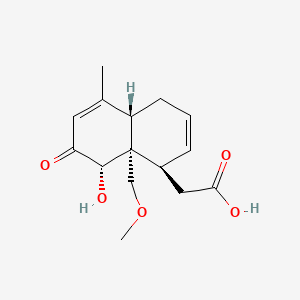
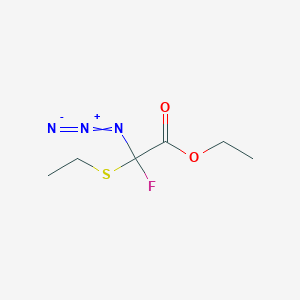
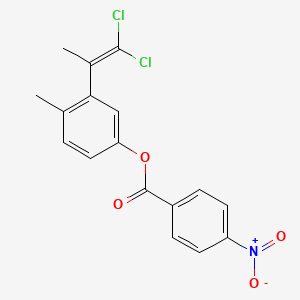
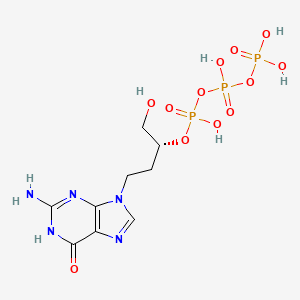
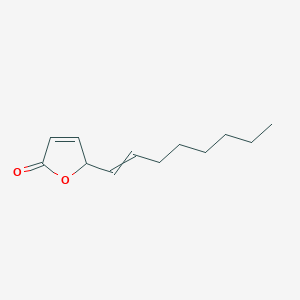
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
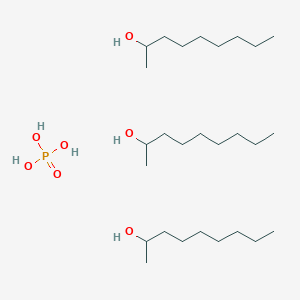
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
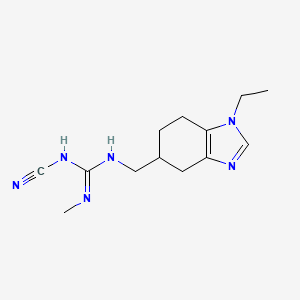
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
